2-({[4-(4-ethoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
CAS No.: 868222-27-9
Cat. No.: VC4696476
Molecular Formula: C20H25N5OS2
Molecular Weight: 415.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868222-27-9 |
|---|---|
| Molecular Formula | C20H25N5OS2 |
| Molecular Weight | 415.57 |
| IUPAC Name | 2-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
| Standard InChI | InChI=1S/C20H25N5OS2/c1-6-26-17-9-7-16(8-10-17)25-18(23-24-20(25)28-13(2)3)12-27-19-21-14(4)11-15(5)22-19/h7-11,13H,6,12H2,1-5H3 |
| Standard InChI Key | NODRWLUMNRNPEM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C)CSC3=NC(=CC(=N3)C)C |
Introduction
The compound 2-({[4-(4-ethoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and agricultural applications. This compound features a pyrimidine core and incorporates various functional groups, including a triazole moiety and sulfur-containing linkages, which are crucial for its biological activity and potential applications in pharmaceuticals and agrochemicals.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These processes often require the formation of sulfur-containing linkages, which are vital for the compound's reactivity and potential applications. The synthesis may involve methodologies such as nucleophilic substitution and cycloaddition reactions to form the triazole and pyrimidine rings.
Synthesis Steps:
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Formation of Pyrimidine Core: This involves the synthesis of a pyrimidine ring, often starting from simple precursors like diamino-pyrimidines.
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Introduction of Triazole Moiety: The triazole ring is formed through a cycloaddition reaction involving azides and alkynes.
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Sulfur Linkage Formation: This step involves the introduction of sulfur-containing groups, which can be achieved through nucleophilic substitution reactions.
Biological and Chemical Applications
The compound's structural complexity suggests potential for diverse interactions with biological targets. The presence of sulfur atoms and the triazole moiety indicates potential applications in developing new insecticides or antifungal agents. Additionally, its pyrimidine core is significant in many biologically active compounds.
Potential Applications:
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Pharmaceuticals: The compound's structure suggests potential as a lead molecule for drug development, particularly in areas requiring sulfur-containing compounds.
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Agrochemicals: Its properties make it a candidate for developing new agrochemicals, such as insecticides or fungicides.
Research Findings and Future Directions
While specific biological activity data for this compound is limited, its structural features suggest potential for inhibiting various biological targets. Further research is needed to determine its efficacy and safety in different applications.
Future Research Directions:
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Biological Activity Studies: In vitro and in vivo studies to evaluate its efficacy as a potential drug or agrochemical.
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Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved biological activity.
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Toxicity and Safety Assessments: Essential for determining its suitability for human or environmental use.
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